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Compound of Interest

Compound Name: FIIN-4

Cat. No.: B15580158 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the kinase specificity of FIIN-4, a covalent

inhibitor of Fibroblast Growth Factor Receptors (FGFRs). In the landscape of targeted

therapies, understanding the selectivity of a kinase inhibitor is paramount to predicting its

efficacy and potential off-target effects. This document compares the performance of FIIN-4
with other irreversible FGFR inhibitors, supported by available experimental data.

Introduction to FIIN-4 and Covalent FGFR Inhibition
FIIN-4 is a first-in-class, orally active, and covalent inhibitor of the FGFR family of receptor

tyrosine kinases.[1] The FGF/FGFR signaling pathway is a critical regulator of cell proliferation,

differentiation, migration, and survival.[2] Dysregulation of this pathway is implicated in various

cancers, making FGFRs attractive therapeutic targets. Covalent inhibitors like FIIN-4 form a

permanent bond with their target, which can lead to prolonged target engagement and

increased potency. However, this irreversible nature also necessitates a thorough evaluation of

their kinome-wide selectivity to minimize potential toxicities arising from off-target interactions.

Comparative Kinase Inhibition Profile
To contextualize the specificity of FIIN-4, this guide provides a comparative analysis with other

irreversible FGFR inhibitors: FIIN-2, FIIN-3, PRN1371, and Futibatinib (TAS-120). The following

table summarizes the inhibitory activity (IC50) of these compounds against the four members of

the FGFR family.
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Inhibitor
FGFR1 IC50
(nM)

FGFR2 IC50
(nM)

FGFR3 IC50
(nM)

FGFR4 IC50
(nM)

Other
Notable
Targets

FIIN-4 2.6[1] 2.6[1] 5.6[1] 9.2[1]

Data from a

456-kinase

panel

suggests high

selectivity.[3]

FIIN-2 3.1[4][5] 4.3[4][5] 27[4][5] 45[4][5]

EGFR (204

nM), SRC

(330 nM),

YES (365

nM)[4][6]

FIIN-3 13[4][7] 21[4][7] 31[4][7] 35[4][7]
EGFR (43

nM)[4][7]

PRN1371 0.6[8][9] 1.3[8][9] 4.1[8][9] 19.3[8][9]

CSF1R (8.1

nM); highly

selective in a

251-kinase

panel.[8][10]

Futibatinib

(TAS-120)

1.8 - 3.9[5]

[11]

1.3 - 1.4[5]

[11]
1.6[5][11]

3.7 - 8.3[5]

[11]

Highly

selective in a

387-kinase

panel.[12]

Selectivity Score Comparison:

Selectivity scores (S-scores) provide a quantitative measure of a compound's promiscuity. The

score is calculated by dividing the number of kinases inhibited above a certain threshold by the

total number of kinases tested. A lower S-score indicates higher selectivity.
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Inhibitor Selectivity Score (S)

FIIN-2
S(1) = 0.03, S(10) = 0.06 (DiscoverX

KINOMEscan)[13]

FIIN-3
S(1) = 0.04, S(10) = 0.08 (DiscoverX

KINOMEscan)[14]

While a full kinome scan dataset for FIIN-4 is not publicly available, initial reports suggest a

high degree of selectivity.[3] In comparison, FIIN-2 and FIIN-3 exhibit a broader inhibitory

profile, with known off-target activity against EGFR and SRC family kinases.[4][6][14] PRN1371

and Futibatinib (TAS-120) have been profiled against extensive kinase panels and are reported

to be highly selective for the FGFR family.[8][10][12]

Experimental Protocols
The assessment of kinase inhibitor specificity is commonly performed using high-throughput

screening platforms. The KINOMEscan™ assay is a widely used competition binding assay for

profiling inhibitors against a large panel of kinases.

KINOMEscan™ Assay Protocol
The KINOMEscan™ platform utilizes a proprietary active site-directed competition binding

assay to quantify the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to the kinase of interest. The amount of kinase captured

on the solid support is inversely proportional to the affinity of the test compound for the kinase.

Methodology:

Assay Components: The core components of the assay are:

A DNA-tagged kinase.

An immobilized ligand that binds to the active site of the kinase.

The test compound (e.g., FIIN-4).
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Competition Assay: The DNA-tagged kinase is incubated with the test compound and the

immobilized ligand. If the test compound binds to the kinase's active site, it will prevent the

kinase from binding to the immobilized ligand.

Quantification: The amount of kinase bound to the solid support is quantified using

quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase indicates a

stronger interaction between the test compound and the kinase.

Data Analysis: Results are typically reported as "percent of control" (%Ctrl), where the

control is a DMSO-treated sample. A lower %Ctrl value signifies stronger inhibition. For more

detailed characterization, dissociation constants (Kd) are determined from 11-point dose-

response curves.

Visualizing Signaling and Experimental Logic
To better understand the context of FIIN-4's action and the experimental approach to its

characterization, the following diagrams are provided.
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Caption: The FGFR signaling pathway and the point of intervention for FIIN-4.
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Caption: Experimental workflow for assessing kinase inhibitor specificity.
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Based on the available data, FIIN-4 is a potent inhibitor of the FGFR family. While

comprehensive kinome-wide profiling data remains to be fully disclosed, initial findings suggest

a high degree of selectivity. In comparison to its analogs, FIIN-2 and FIIN-3, which exhibit

known off-target activities on EGFR and SRC family kinases, FIIN-4 appears to have a more

favorable specificity profile. Its selectivity seems comparable to other highly selective

irreversible FGFR inhibitors like PRN1371 and Futibatinib (TAS-120). A complete, head-to-head

comparison using a broad kinase panel under identical experimental conditions would be

invaluable for a definitive assessment of FIIN-4's specificity relative to its contemporaries. For

drug development professionals, the apparently high selectivity of FIIN-4 makes it a promising

candidate for further investigation in FGFR-driven malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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